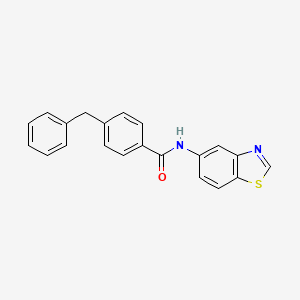

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmaceutical activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Mécanisme D'action

Target of Action

The primary target of N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide is MmpL3 , a mycobacterial mycolic acid transporter . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .

Mode of Action

This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport leads to a weakened cell wall, impairing the bacterium’s ability to survive and proliferate .

Biochemical Pathways

The inhibition of MmpL3 affects the mycolic acid biosynthesis pathway . Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall. By inhibiting MmpL3, the transport of these acids to the cell wall is disrupted, leading to a weakened cell wall and reduced bacterial virulence .

Pharmacokinetics

The compound’s molecular weight (19224) and formula (C9H8N2OS) suggest that it may have favorable ADME properties

Result of Action

The result of this compound’s action is the inhibition of M. tuberculosis growth . By disrupting the mycolic acid transport, the compound weakens the bacterial cell wall, impairing the bacterium’s ability to survive and proliferate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide typically involves the condensation of 2-aminobenzenethiol with benzylbenzamide under specific reaction conditions. One common method involves the use of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions . This method is efficient and environmentally friendly, aligning with green chemistry principles.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the desired product. These methods also allow for better control over reaction conditions, leading to higher purity and consistency in the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Similar Compounds

2-arylbenzothiazole: Known for its anti-cancer and anti-bacterial properties.

Benzothiazole-2-thiol: Exhibits anti-inflammatory and anti-oxidant activities.

Benzothiazole-6-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide stands out due to its unique combination of a benzothiazole ring and a benzylbenzamide moiety. This structure imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Activité Biologique

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its pharmacological significance. The structure can be represented as follows:

This compound's unique structure contributes to its interactions with various biological targets.

The biological activity of this compound is largely attributed to its ability to modulate specific molecular pathways. The benzothiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes. The compound has been investigated for its potential to act as an enzyme inhibitor, affecting pathways related to cancer cell proliferation and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a variety of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25–12.5 μmol/mL | |

| E. coli | 6.25 μmol/mL | |

| Aspergillus niger | Not specified |

These findings suggest its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, studies have demonstrated its efficacy in inhibiting the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells:

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| A431 | 1–4 | Induces apoptosis and cell cycle arrest | |

| A549 | 1–4 | Inhibits AKT and ERK signaling pathways | |

| H1299 | Not specified | Promotes apoptosis |

The compound's ability to induce apoptosis and inhibit migration in cancer cells positions it as a promising candidate for cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the compound's potential in clinical settings:

- Case Study on Anticancer Efficacy : A study evaluated the effects of this compound on A431 cells using flow cytometry and Western blot analysis. Results showed significant inhibition of cell proliferation and migration, alongside modulation of key signaling pathways involved in cancer progression .

- Antimicrobial Screening : Another investigation assessed the compound's effectiveness against various bacterial strains. It was found to exhibit comparable or superior activity compared to standard antibiotics like ciprofloxacin .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-21(23-18-10-11-20-19(13-18)22-14-25-20)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXRXHQVFGDENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.